molecular formula C6H11N3O2 B14622227 1,5-Dimethyl-2-(nitromethylidene)imidazolidine CAS No. 56611-88-2

1,5-Dimethyl-2-(nitromethylidene)imidazolidine

Katalognummer: B14622227
CAS-Nummer: 56611-88-2
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: XPLHJZFWKXIUBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dimethyl-2-(nitromethylidene)imidazolidine: is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and a nitromethylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-2-(nitromethylidene)imidazolidine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1,5-Dimethyl-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,5-Dimethyl-2-(nitromethylidene)imidazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-2-(nitromethylidene)imidazolidine involves its interaction with molecular targets and pathways within biological systems. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,5-Dimethyl-2-(nitromethylidene)imidazolidine is unique due to its nitromethylidene group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other imidazolidine derivatives that may lack such functional groups and, consequently, the associated properties.

Eigenschaften

CAS-Nummer

56611-88-2

Molekularformel

C6H11N3O2

Molekulargewicht

157.17 g/mol

IUPAC-Name

1,5-dimethyl-2-(nitromethylidene)imidazolidine

InChI

InChI=1S/C6H11N3O2/c1-5-3-7-6(8(5)2)4-9(10)11/h4-5,7H,3H2,1-2H3

InChI-Schlüssel

XPLHJZFWKXIUBI-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC(=C[N+](=O)[O-])N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.